2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Background and Significance of Chromeno[2,3-c]pyrrole Derivatives in Medicinal Chemistry
Chromeno[2,3-c]pyrrole derivatives represent a structurally unique class of heterocyclic compounds characterized by a fused tricyclic framework comprising a chromene moiety and a pyrrole ring. Their significance in medicinal chemistry stems from their broad-spectrum biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The planar fused-ring system facilitates π-π stacking interactions with biological targets, while substituents on the chromene and pyrrole rings modulate electronic and steric properties, enabling precise tuning of pharmacokinetic profiles. For instance, chromeno[4,3-b]pyrrol-4(1H)-ones exhibit inhibitory activity against monoamine oxidases (MAOs) and cholinesterases, making them promising candidates for neurodegenerative disease therapeutics. Similarly, chromeno[2,3-c]pyrroles synthesized via multicomponent reactions demonstrate potent antimicrobial activity against gram-positive bacteria and fungi. These attributes underscore their versatility as scaffolds for drug discovery.
Historical Development of Research on Chromeno[2,3-c]pyrrole Compounds
The synthesis of chromeno[2,3-c]pyrroles has evolved significantly over the past decade. Early methods relied on multistep sequences, such as the Ugi-4CR/intramolecular Michael addition strategy reported in 2012 for dihydrochromeno[3,4-c]pyrrolidin-3,4-diones. Subsequent advancements introduced one-pot multicomponent reactions (MCRs), exemplified by the 2014 synthesis of chromeno[2,3-c]pyrroles from 3-formylchromones, isocyanides, and azodicarboxylates. This method achieved good yields (60–85%) and operational simplicity, bypassing tedious purification steps. More recently, tandem [3 + 2] cycloaddition/intramolecular C-O coupling strategies have emerged, enabling the construction of chromenopyrroles from 2'-hydroxychalcones under mild conditions. These methodological innovations reflect a paradigm shift toward atom-economical, metal-free protocols, expanding access to structurally diverse derivatives for biological evaluation.
Overview of the Significance of 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in Academic Research
The compound this compound exemplifies the strategic functionalization of the chromeno[2,3-c]pyrrole core. The 4-ethoxyphenyl group at position 1 enhances lipophilicity, potentially improving blood-brain barrier permeability for central nervous system targets. The dimethylaminoethyl side chain at position 2 introduces a basic nitrogen, which may facilitate salt formation for improved solubility or act as a hydrogen-bond donor in target engagement. The diketone moiety at positions 3 and 9 offers sites for further derivatization, such as Schiff base formation or coordination to metal ions. While direct studies on this compound are limited, structurally analogous chromenopyrroles have demonstrated nanomolar-range inhibition of MAO-A and acetylcholinesterase (AChE), suggesting its potential as a multitarget-directed ligand for Alzheimer’s disease.
Research Objectives and Scope of Current Investigations
Current research objectives focus on three key areas:
- Synthetic Optimization : Developing regioselective methods to install the dimethylaminoethyl and ethoxyphenyl substituents, potentially leveraging base-promoted annulation or AgOAc-mediated cycloadditions.
- Biological Profiling : Evaluating inhibitory activity against MAO-A/B, AChE, and microbial pathogens, guided by structure-activity relationships (SARs) from analogous compounds.
- Structural Elucidation : Employing X-ray crystallography and NMR spectroscopy to correlate substituent effects with conformational preferences, as demonstrated in prior studies.
Table 1: Synthetic Methods for Chromeno[2,3-c]pyrrole Derivatives
Table 2: Biological Activities of Selected Chromenopyrroles
| Compound Class | Target Activity (IC₅₀) | Reference |
|---|---|---|
| Chromeno[4,3-b]pyrrol-4(1H)-ones | MAO-A: 12–45 nM; AChE: 0.8–3.2 µM | |
| Chromeno[2,3-c]pyrroles | S. aureus MIC: 4–16 µg/mL |
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(4-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-16-11-9-15(10-12-16)20-19-21(26)17-7-5-6-8-18(17)29-22(19)23(27)25(20)14-13-24(2)3/h5-12,20H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOEFAFDQJXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction, often involving the use of a suitable amine and a diketone.
Substitution Reactions: The dimethylaminoethyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These steps may require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The dimethylamino and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydrochromeno derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potential applications as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar derivatives are highlighted below:
Substituent Variations and Physicochemical Properties
- Aryl Group Modifications: Target Compound: The 4-ethoxyphenyl group balances electron donation (ethoxy) and lipophilicity. Methyl/Phenyl Derivatives: Simpler analogs like 2-methyl-1-phenyl variants lack polar substituents, reducing solubility but improving membrane permeability .
- Alkyl Chain Differences: Target Compound: The 2-(dimethylamino)ethyl chain introduces a basic nitrogen, enabling salt formation and pH-dependent solubility. 2-Hydroxyethyl Analog: The hydroxyl group in 4{4–19-7} facilitates hydrogen bonding but reduces lipophilicity compared to the dimethylamino group . Methyl/Allyl Chains: Shorter alkyl chains (e.g., methyl) simplify synthesis but limit conformational flexibility .
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction that allows for the incorporation of various substituents. Recent studies have indicated that a one-pot synthesis method can yield high purity products with favorable yields ranging from 43% to 86% . The process is compatible with a wide range of substrates, making it versatile for generating libraries of derivatives.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been noted for its potential as an antioxidant , with studies indicating that similar chromeno-pyrrole derivatives exhibit significant free radical scavenging activity . Additionally, compounds in this class have shown promise as glucokinase activators and mimetics of glycosaminoglycans, which are crucial in metabolic regulation and cell signaling .
Antiviral Activity
One of the notable biological activities includes its potential as an inhibitor of viral proteases , particularly the Main protease (Mpro) of SARS-CoV-2. This highlights its relevance in the context of antiviral drug development, especially during the COVID-19 pandemic .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties . For instance, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of various analogs derived from the core structure of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Below are some findings from relevant studies:
Q & A
Q. What are the standard synthetic routes for 2-(2-(dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs), which are efficient for constructing its chromeno-pyrrole core. A typical protocol involves:
Core Formation : Condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with an aryl aldehyde (e.g., 4-ethoxybenzaldehyde) and a primary amine (e.g., dimethylaminoethylamine) under reflux in ethanol .
Functionalization : Introduction of substituents via electrophilic aromatic substitution or alkylation. For example, the dimethylaminoethyl group is incorporated using [2-(dimethylamino)ethyl]amine .
Purification : Isolation by crystallization (yields: 43–86%) without chromatography .
Key Variables : Solvent choice (ethanol, DMF), temperature (80–100°C), and stoichiometry (1:1:1 ratio for MCRs) critically influence yield and purity .
Q. How is structural characterization performed for this compound?
Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at δ 170–180 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 463.2) verify the molecular formula .
- X-ray Crystallography : Resolves stereochemistry and confirms fused chromeno-pyrrole geometry (if single crystals are obtainable) .
Q. What preliminary biological activities are reported for this compound?
Chromeno-pyrrole derivatives exhibit:
- Anticancer Activity : IC values of 5–20 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines via apoptosis induction .
- Anti-inflammatory Effects : Inhibition of COX-2 (60–70% at 10 µM) and TNF-α suppression in macrophage models .
- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (S. aureus, MIC: 25–50 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varied substituents?
- Substituent Compatibility : Electron-donating groups (e.g., methoxy) on the aryl aldehyde improve cyclization efficiency (yields >70%), while electron-withdrawing groups (e.g., nitro) require extended reaction times (2+ hours) .
- Solvent Optimization : Polar aprotic solvents (DMF) enhance solubility of hydrophobic intermediates, reducing side reactions .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate imine formation in MCRs, reducing reaction time by 30% .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) alter IC values. Standardize protocols using guidelines like OECD 423 .
- Substituent Effects : The 4-ethoxyphenyl group enhances membrane permeability compared to 3-methoxyphenyl analogs, explaining potency differences .
- Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes) identify rapid degradation of labile esters, which may underpin false negatives .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies employ:
- Analog Synthesis : Systematic modification of substituents (e.g., replacing ethoxy with hydroxy or fluoro groups) and evaluation of bioactivity .
- Molecular Docking : Predict binding to targets like topoisomerase II (PDB ID: 1ZXM) or COX-2 (PDB ID: 5KIR). For example, the chromeno-pyrrole core forms π-π interactions with Tyr-355 in COX-2 .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors at C-3 and C-9) for anti-inflammatory activity .
Q. How are protein-binding interactions quantified for this compound?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., = 120 nM for BSA interaction) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target binding .
- Fluorescence Quenching : Monitors displacement of site-specific probes (e.g., warfarin for Sudlow site I on albumin) .
Q. What strategies address poor aqueous solubility in preclinical testing?
- Prodrug Design : Phosphate ester prodrugs increase solubility by 10-fold (e.g., logP reduction from 3.5 to 1.8) .
- Nanoformulation : Encapsulation in PEGylated liposomes (size: 100–150 nm) enhances bioavailability in rodent models .
- Co-crystallization : Co-formers like succinic acid improve dissolution rates (85% release in 60 minutes vs. 40% for pure compound) .
Q. Notes
- Avoid BenchChem and commercial sources per user instructions.
- Methodological focus maintained via synthetic protocols, analytical techniques, and SAR strategies.
- Advanced questions emphasize experimental design, data reconciliation, and mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
